Chantriolide B

Description

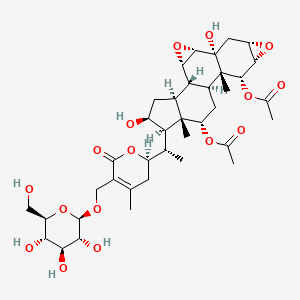

Chantriolide B is a highly oxidized withanolide isolated from plants of the genus Tacca, notably Tacca chantrieri. Withanolides are a class of ergostane-type steroids characterized by a 28-carbon skeleton with a side chain containing multiple oxygenations.

Properties

Molecular Formula |

C38H54O16 |

|---|---|

Molecular Weight |

766.8 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,7S,9S,10R,11S,12S,14S,15S,16R,17S,19S)-10-acetyloxy-5,17-dihydroxy-11,15-dimethyl-16-[(1S)-1-[(2R)-4-methyl-6-oxo-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxahexacyclo[10.7.0.02,4.05,11.07,9.015,19]nonadecan-14-yl] acetate |

InChI |

InChI=1S/C38H54O16/c1-13-7-21(52-34(46)17(13)12-48-35-29(45)28(44)27(43)23(11-39)53-35)14(2)26-20(42)8-18-25-19(9-24(36(18,26)5)49-15(3)40)37(6)32(50-16(4)41)30-22(51-30)10-38(37,47)33-31(25)54-33/h14,18-33,35,39,42-45,47H,7-12H2,1-6H3/t14-,18+,19+,20+,21-,22+,23-,24+,25+,26+,27-,28+,29-,30+,31+,32+,33+,35-,36-,37+,38+/m1/s1 |

InChI Key |

MAUWXIXDBHEPFC-UWOHKWSVSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2[C@H](C[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4([C@H]([C@@H]7[C@H](C6)O7)OC(=O)C)C)O)OC(=O)C)C)O)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2C(CC3C2(C(CC4C3C5C(O5)C6(C4(C(C7C(C6)O7)OC(=O)C)C)O)OC(=O)C)C)O)COC8C(C(C(C(O8)CO)O)O)O |

Synonyms |

(22R)-1alpha,12alpha-diacetoxy-2alpha,3alpha; 6alpha,7alpha-diepoxy-27-((beta-d-glucopyranosyl)oxy)-5alpha,16beta-dihydroxywith-24-enolide chantriolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chantriolide O (C28H44O7)

- Structural Features : Contains an epoxide group at C-6/C-7 and an oxygenated tetrahedral carbon at C-5, confirmed via HMBC and X-ray diffraction .

- Key Difference : Higher oxygenation (7 oxygen atoms) compared to Chantriolide P.

Chantriolide P (C28H42O7)

- Structural Features : Features a ketone group at C-1, reducing molecular mass by 2 Da compared to Chantriolide O. ROESY correlations and X-ray data confirm its stereochemistry .

- Bioactivity : Shares hepatoprotective activity but may exhibit altered pharmacokinetics due to the C-1 ketone.

Taccalonolide B

- Structural Class: A microtubule-stabilizing taccalonolide (distinct from withanolides), synthesized via semihydrogenation of Taccalonolide A .

- Bioactivity : Potent anticancer activity with an IC50 of 4.2 nM , surpassing paclitaxel in circumventing taxane resistance .

- Key Difference: Unlike Chantriolides, taccalonolides lack epoxide groups but contain a lactone ring critical for microtubule binding .

Plantagiolide B

- Structural Features: A known withanolide with a C-22/C-26 lactone ring, isolated alongside Chantriolides in Tacca species .

- Bioactivity : Reported anti-inflammatory and cytotoxic effects, though less potent in hepatoprotection compared to Chantriolides .

Comparative Data Table

Research Findings and Mechanistic Insights

- Structural-Activity Relationships (SAR): Oxygenation: Higher oxygenation (e.g., Chantriolide O) correlates with enhanced solubility and target binding in hepatoprotective assays . Ketone vs. Epoxide: Chantriolide P’s C-1 ketone may reduce metabolic stability compared to epoxide-containing analogs . Lactone Rings: Taccalonolide B’s lactone ring is essential for microtubule stabilization, a feature absent in Chantriolides .

- Bioactivity Spectrum: Chantriolides primarily target hepatoprotection via NF-κB inhibition and PPAR activation .

Q & A

Q. What are the established methodologies for isolating Chantriolide B from natural sources, and how can their efficiency be compared?

To isolate this compound, researchers often employ solvent extraction, chromatography (e.g., HPLC, column chromatography), and spectroscopic validation (NMR, MS). A comparative efficiency analysis should include yield percentages, purity metrics (e.g., via HPLC peak integration), and time-cost trade-offs. For reproducibility, experimental protocols must detail solvent systems, column parameters, and calibration standards .

Q. How can researchers validate the structural identity of this compound when initial spectroscopic data conflicts with literature?

Structural validation requires cross-referencing multiple spectroscopic techniques (e.g., 2D NMR for stereochemistry, X-ray crystallography for absolute configuration). If contradictions arise, reassess sample purity, calibrate instruments against known standards, and consult computational models (e.g., DFT calculations for NMR chemical shift predictions). Discrepancies should be documented with raw data in supplementary materials to facilitate peer review .

Q. What criteria should guide the selection of in vitro assays for preliminary bioactivity screening of this compound?

Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., cytotoxicity assays if anticancer activity is suspected). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assay conditions (pH, temperature, cell line viability). Use dose-response curves to calculate IC50 values and assess statistical significance via ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across different studies?

Conduct a meta-analysis of existing data, evaluating variables such as assay protocols, compound purity, and biological models. Use the PICOT framework (Population: cell/animal models; Intervention: dosage; Comparison: controls; Outcome: efficacy metrics; Time: exposure duration) to standardize comparisons. Conflicting results may arise from batch variability or contextual factors (e.g., synergistic effects in crude extracts vs. pure compounds), necessitating replication studies .

Q. What experimental strategies optimize the total synthesis of this compound while minimizing stereochemical uncertainties?

Employ retrosynthetic analysis to identify key chiral centers and select stereoselective reactions (e.g., Sharpless epoxidation). Use chiral auxiliaries or asymmetric catalysis, and validate intermediate configurations via NOESY or CD spectroscopy. Computational tools (e.g., molecular docking) can predict stereochemical outcomes. Document synthetic pathways in detail, including reaction yields and purification steps, to enable reproducibility .

Q. How should researchers design studies to investigate this compound’s molecular targets without prior mechanistic hypotheses?

Use unbiased approaches like proteomic profiling (e.g., affinity chromatography coupled with LC-MS/MS) or CRISPR-Cas9 knockout screens. Validate hits via siRNA knockdown followed by dose-dependent bioactivity assays. Ensure statistical rigor by applying false discovery rate (FDR) corrections and including replicate samples .

Q. What methodologies address the challenge of low bioavailability in this compound during in vivo studies?

Explore formulation strategies such as nanoencapsulation (e.g., liposomes, PLGA nanoparticles) or prodrug derivatization. Pharmacokinetic studies should compare bioavailability metrics (AUC, Cmax) across formulations using LC-MS quantification. Include toxicity assessments (e.g., histopathology, serum biomarkers) to balance efficacy and safety .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?

- Feasible: Assess resource availability (e.g., synthetic pathways vs. natural extraction costs).

- Novel: Focus on understudied bioactivities (e.g., neuroprotective effects) or unresolved structural analogs.

- Ethical: Adhere to institutional guidelines for animal/human tissue use.

- Relevant: Align with global health priorities (e.g., antimicrobial resistance) .

Q. What steps ensure rigorous data collection and analysis in this compound research?

- Predefine inclusion/exclusion criteria for literature reviews.

- Use validated software (e.g., MestReNova for NMR, GraphPad for statistics).

- Archive raw data in repositories like Zenodo for transparency.

- Address bias by blinding sample labels during assays .

Handling Data Contradictions and Reproducibility

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Re-evaluate force field parameters in molecular dynamics simulations or docking studies. Cross-validate predictions with experimental SAR (structure-activity relationship) data. Publish negative results to inform future models and avoid publication bias .

Q. What protocols enhance the reproducibility of this compound studies across laboratories?

Provide detailed supplemental methods, including instrument calibration logs, solvent batch numbers, and cell line authentication certificates. Participate in interlaboratory comparisons or round-robin trials to standardize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.